molecular formula C25H24N4O4S B2715185 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide CAS No. 1252908-32-9

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide

Cat. No. B2715185
M. Wt: 476.55
InChI Key: QWHYADDEJGCBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 3,4-dimethylphenyl group is a derivative of phenyl, with two methyl groups attached at the 3rd and 4th positions . The thieno[3,2-d]pyrimidin-1-yl group is a heterocyclic compound, which contains a sulfur atom and a pyrimidine ring . The 4-acetamidophenyl group contains an acetamide functional group attached to a phenyl ring .

Scientific Research Applications

Synthesis and Chemical Reactions

Research into thieno[3,2-d]pyrimidin derivatives generally focuses on developing efficient synthetic methods and exploring their chemical properties. For instance, studies have detailed synthetic pathways involving the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under specific conditions, leading to various thieno[2,3-d]pyrimidines derivatives (Davoodnia et al., 2009). These methodologies emphasize microwave irradiation and solvent choice, critical for synthesizing structurally related compounds efficiently.

Biological Activities and Applications

Thieno[3,2-d]pyrimidin derivatives have been extensively studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents, showing promising COX-1/COX-2 inhibition and analgesic activity (Abu‐Hashem et al., 2020). Such research indicates the vast potential of thieno[3,2-d]pyrimidin derivatives in developing new pharmaceuticals with specific biological activities.

Antitumor and Antimicrobial Studies

Further, some thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and assessed for their antitumor activity, showing potent anticancer activity against various human cancer cell lines, comparable to standard drugs like doxorubicin (Hafez & El-Gazzar, 2017). Additionally, compounds incorporating the thieno[3,2-d]pyrimidin motif have demonstrated antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022), underscoring their potential in addressing infectious diseases.

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards could be further investigated. The potential biological and pharmacological activities of this compound could also be explored in more depth .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-15-4-5-18(12-16(15)2)13-29-24(32)23-21(10-11-34-23)28(25(29)33)14-22(31)27-20-8-6-19(7-9-20)26-17(3)30/h4-12,21,23H,13-14H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDJVQATKMUDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide

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